1-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
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Description
1-((1-(Thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C19H22F3N3OS and its molecular weight is 397.46. The purity is usually 95%.
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Biological Activity
The compound 1-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea represents a unique structure within the realm of piperidine derivatives. Its potential biological activity is suggested by the presence of various functional groups, including the thiophene and trifluoromethyl moieties, which are known to influence pharmacological properties. This article reviews the available literature regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Structural Overview
The molecular structure can be summarized as follows:
Component | Description |
---|---|
IUPAC Name | This compound |
Molecular Formula | C19H24F3N3OS |
Molecular Weight | 397.47 g/mol |
Key Functional Groups | Urea, Piperidine, Thiophene, Trifluoromethyl |
Pharmacological Effects
The following table summarizes the potential biological activities associated with similar structural compounds:
Compound | Biological Activity |
---|---|
N-(2-Thienyl)-N-(piperidin-4-yl)propanamide | Antimicrobial activity |
N-(3-Methylphenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide | Analgesic properties |
N-(2-Pyridyl)-N-(piperidin-4-yl)propanamide | Potential antidepressant effects |
Case Studies and Research Findings
- Antimicrobial Activity : A study on thiophene derivatives indicated that compounds containing thiophene rings exhibited significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Candida albicans . Given the structural similarities, it is plausible that our compound may exhibit similar activity.
- Analgesic Properties : Piperidine derivatives have been extensively studied for their analgesic effects. For instance, compounds with piperidine structures have shown efficacy in pain models such as the acetic acid-induced writhing test in mice . This suggests a potential for our compound to influence pain pathways.
- Anticancer Potential : Research into related compounds has identified several that inhibit critical pathways in cancer progression. For example, certain piperidine derivatives have been shown to target thioredoxin reductase (TrxR), an important enzyme in cancer cell metabolism . This raises the possibility that our compound might also interact with similar targets.
Future Directions
Despite the promising indications of biological activity based on structural analogs, direct studies on This compound are necessary to confirm its pharmacological effects. Future research should focus on:
- In vitro and In vivo Studies : Conducting biological assays to evaluate the specific effects on cancer cell lines and microbial pathogens.
- Mechanistic Studies : Elucidating the precise biochemical pathways affected by this compound.
- Structure-Activity Relationship (SAR) : Investigating how variations in structure influence biological activity to optimize efficacy and reduce toxicity.
Properties
IUPAC Name |
1-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3OS/c20-19(21,22)16-2-1-3-17(10-16)24-18(26)23-11-14-4-7-25(8-5-14)12-15-6-9-27-13-15/h1-3,6,9-10,13-14H,4-5,7-8,11-12H2,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVFLUDCKDIIOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.